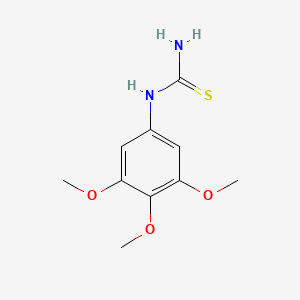

1-(3,4,5-Trimethoxyphenyl)-2-thiourea

Description

General Overview of Substituted Thioureas in Contemporary Chemical Research

Substituted thioureas are a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S core structure. semanticscholar.org They are structural analogs of ureas, with the carbonyl oxygen atom replaced by a sulfur atom. This substitution significantly alters the molecule's chemical properties, imparting higher acidity and making them stronger hydrogen bond donors compared to their urea (B33335) counterparts. nih.govnih.gov This capacity for hydrogen bonding is fundamental to their diverse applications. bohrium.com

In contemporary chemical research, substituted thioureas are recognized for their remarkable versatility. They serve as pivotal intermediates and building blocks in the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net Their applications span numerous fields, including medicinal chemistry, where they form the backbone of various therapeutic agents, and materials science. nih.govresearchgate.net In agriculture, certain thiourea (B124793) derivatives are utilized as herbicides and insect growth regulators. semanticscholar.org The presence of nitrogen and sulfur atoms also makes them effective ligands in coordination chemistry, capable of forming stable complexes with various metals. semanticscholar.orgmdpi.com

The general synthesis of unsymmetrical 1,3-disubstituted thioureas is often achieved through the reaction of amines with isothiocyanates. researchgate.net Other methods include reacting amine hydrohalides with potassium thiocyanate (B1210189) or using acyl-isothiocyanates generated in situ from acid chlorides and a thiocyanate salt. nih.govmdpi.com

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Organic Synthesis and Molecular Design

The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophore in the design of biologically active molecules, particularly in the development of anticancer agents. nih.govacs.org This structural motif is a key component of several natural and synthetic tubulin polymerization inhibitors, such as colchicine (B1669291), combretastatin (B1194345) A-4 (CA-4), and podophyllotoxin. acs.orgnih.gov The TMP moiety is recognized as a well-defined structural feature for binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division. nih.govnih.gov

The strategic incorporation of the 3,4,5-trimethoxyphenyl group into molecular frameworks is a common strategy in medicinal chemistry to enhance cytotoxic activity. acs.orgtandfonline.com Research has shown that linking the TMP group to various heterocyclic systems or other aromatic rings can produce potent inhibitors of cancer cell growth. nih.govtandfonline.commdpi.com Its presence is often associated with the ability to induce cell cycle arrest and apoptosis in cancer cells. tandfonline.com The design of hybrid molecules that combine the TMP moiety with other pharmacophores is an active area of research aimed at developing multi-target anticancer drugs. acs.orgmdpi.com

Rationale for Dedicated Investigation into 1-(3,4,5-Trimethoxyphenyl)-2-thiourea

The specific compound this compound merges the versatile thiourea core with the biologically significant 3,4,5-trimethoxyphenyl moiety. This combination creates a molecule of considerable interest for its potential applications across several domains of chemistry. The rationale for its dedicated investigation is multifaceted, stemming from its potential as a synthetic precursor, its role in forming ordered molecular structures, its ability to coordinate with metals, and its prospective use in catalysis.

Thiourea derivatives are well-established as versatile building blocks for the synthesis of heterocycles. mdpi.comresearchgate.netresearchgate.net The this compound scaffold contains reactive N-H protons and a sulfur atom, which can participate in a variety of cyclization reactions. For instance, a common reaction involves the condensation of thioureas with α-haloketones to form 2-aminothiazole (B372263) derivatives. This reactivity allows the compound to serve as a precursor for a wide range of more complex molecular architectures that incorporate the biologically active 3,4,5-trimethoxyphenyl group.

Table 1: Examples of Heterocycles Synthesized from Substituted Thioureas

| Starting Thiourea Type | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| 1,3-Disubstituted Thiourea | Enolizable Ketone, EDPBT | Thiazolidene-2-imine |

| 1,3-Disubstituted Thiourea | Chloroacetyl Chloride | 2-Imino-4-thiazolidinone |

| 1,3-Disubstituted Thiourea | Epichlorohydrin | 1,3-Thiazolidin-2-imine |

| N-(2-Amino/hydroxy aryl)thiourea | Desulfurizing Agent (e.g., CuCl) | N-Substituted 2-Amino Benzimidazole/Benzoxazole |

| 1,3-Disubstituted Thiourea | Malonyl Dichloride | N,N'-Disubstituted Thiobarbituric Acid |

This table is based on synthetic routes described in the literature. researchgate.net

The thiourea functional group is an excellent hydrogen bond donor, a property crucial for directing the formation of ordered structures in the solid state. nih.gov The N-H protons can form strong hydrogen bonds with suitable acceptors, while the sulfur atom can act as a hydrogen bond acceptor. In this compound, these interactions, combined with potential π-π stacking from the aromatic ring, can guide its self-assembly into well-defined supramolecular architectures. Crystal structure analyses of similar thiourea derivatives reveal extensive intermolecular hydrogen bonding networks, such as N—H⋯S and N—H⋯O, which link molecules into complex three-dimensional arrays. nih.gov The study of these interactions is fundamental to crystal engineering and the design of new materials.

Thioureas are highly versatile ligands in coordination chemistry due to the presence of multiple donor sites (N and S atoms). semanticscholar.orgmdpi.com They can coordinate to metal centers as neutral monodentate ligands through the sulfur atom or as anionic bidentate chelating ligands involving both sulfur and nitrogen atoms. mdpi.com The this compound ligand can form stable complexes with a variety of transition metals. The resulting metal complexes may exhibit unique electronic, magnetic, and catalytic properties, influenced by both the thiourea core and the electronic effects of the trimethoxyphenyl substituent.

Table 2: Coordination Modes of Thiourea Ligands

| Coordination Mode | Donor Atom(s) | Description |

|---|---|---|

| Neutral Monodentate | S | The thiourea ligand coordinates to the metal center through the sulfur atom while remaining protonated. |

| Anionic Monodentate | S | After deprotonation of an N-H group, the ligand coordinates through the sulfur atom. |

| Anionic Bidentate (Chelating) | N, S | After deprotonation, the ligand coordinates through both a nitrogen and the sulfur atom to form a chelate ring. |

| Bridging | S | The sulfur atom coordinates to two different metal centers, bridging them. |

Information compiled from studies on thiourea coordination chemistry. semanticscholar.orgmdpi.com

Thiourea-based organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.orgresearchgate.net Their catalytic activity stems from their ability to act as dual hydrogen bond donors, simultaneously activating both the electrophile and the nucleophile in a reaction. rsc.org By incorporating a chiral moiety, thioureas can effectively catalyze a wide range of enantioselective transformations. While this compound is itself achiral, it serves as a foundational structure for the development of more complex, bifunctional catalysts. Attaching a chiral amine or other functional group to the thiourea backbone could yield a catalyst capable of promoting stereoselective reactions, such as Michael additions or aza-Henry reactions, under mild, metal-free conditions. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVXETDHOROSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375364 | |

| Record name | (3,4,5-trimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-54-4 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4,5-trimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59083-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Elucidation of 1 3,4,5 Trimethoxyphenyl 2 Thiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the complete atomic connectivity and infer the chemical environment of each nucleus within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation and Chemical Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea derivatives, ¹H NMR is crucial for confirming the presence of key structural motifs.

The spectrum of a typical derivative, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, displays characteristic signals that can be assigned to specific protons. The protons of the N-H groups in the thiourea (B124793) backbone typically appear as broad singlets in the downfield region of the spectrum, with reported chemical shifts (δ) at approximately 9.17 ppm and 4.61 ppm. mdpi.com The significant downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms and the thiocarbonyl group.

The aromatic protons on the trimethoxyphenyl ring and any other aryl substituents appear in their characteristic region, typically between 6.0 and 8.0 ppm. The protons of the methoxy (B1213986) groups (-OCH₃) are highly shielded and thus appear as sharp singlets in the upfield region, generally between 3.7 and 4.0 ppm. researchgate.net For instance, in one derivative, the nine equivalent protons of the three methoxy groups give rise to a singlet at δ 1.21. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a 1-(3,4,5-Trimethoxyphenyl)-thiourea Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| N-H | 9.67 | Broad Singlet |

| N-H | 4.18 | Broad Singlet |

| Aromatic C-H | 6.25 - 7.57 | Multiplet |

| Methoxy (O-CH₃) | 1.21 | Singlet |

Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive assignment of the carbon skeleton.

A key signal in the ¹³C NMR spectrum of thiourea derivatives is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and resonates far downfield, typically in the range of δ 176-180 ppm. mdpi.comresearchgate.net In the spectrum of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, this peak is observed at δ 176.4 ppm. mdpi.com

The carbon atoms of the aromatic rings appear in the δ 98-160 ppm region. researchgate.net The carbons of the trimethoxyphenyl ring can be distinguished based on their substitution pattern and electronic environment. The methoxy carbons (-OCH₃) are shielded and appear further upfield, typically between δ 55-68 ppm, due to the electronegativity of the attached oxygen atom. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a 1-(3,4,5-Trimethoxyphenyl)-thiourea Derivative

| Functional Group | Chemical Shift (ppm) |

| C=S | 176.4 |

| C=O | 177.8 |

| Aromatic C | 124.4 - 137.6 |

| Methoxy (-OCH₃) | 28.1, 39.4 |

Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

While 1D NMR spectra identify the chemical environments of nuclei, 2D NMR techniques reveal the connectivity between them, which is essential for assembling the complete molecular structure.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two protons. sdsu.edu For this compound, COSY would be used to confirm the connectivity between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique, also known as HMQC, correlates proton signals with the signals of directly attached carbon atoms (¹J coupling). sdsu.edu It is invaluable for definitively assigning carbon signals by linking them to their known proton counterparts. For the title compound, HSQC would show correlations between the aromatic protons and their attached carbons, as well as between the methoxy protons and the methoxy carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification (e.g., N-H, C=O, C=S Stretches)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands:

N-H Stretching: The stretching vibrations of the N-H bonds in the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. iosrjournals.org In a related derivative, bands were observed at 3350 cm⁻¹ and 3280 cm⁻¹. mdpi.com The presence of multiple bands can be due to symmetric and asymmetric stretching modes of the NH₂ group or intermolecular hydrogen bonding.

C-H Stretching: Aromatic and alkyl C-H stretching vibrations are observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak. It is generally found in the region of 1200-1300 cm⁻¹. For a derivative, this absorption was identified at 1240 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibrations of the thiourea core contribute to absorptions in the 1150-1500 cm⁻¹ range. mdpi.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for a 1-(3,4,5-Trimethoxyphenyl)-thiourea Derivative

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H | Stretching | 3350, 3280 |

| C=O | Stretching | 1638 |

| Aromatic C=C | Stretching | 1586 |

| C=S | Stretching | 1240 |

| C-N | Stretching | 1150 |

Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and functional groups (like C=C and C=S).

In the analysis of thiourea derivatives, FT-Raman spectroscopy can provide valuable confirmatory data. The symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum. The C=S stretching vibration, which can sometimes be weak or coupled with other vibrations in the IR spectrum, may appear as a more distinct band in the Raman spectrum. For 1,3-diphenyl thiourea, the N-H stretching band was observed at 3207 cm⁻¹ in the Raman spectrum, complementing the IR data. researchgate.net The combined use of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational properties, aiding in a robust structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower-energy molecular orbital to a higher-energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. For thiourea derivatives, UV-Vis spectroscopy provides valuable insights into the electronic environment of the thiocarbonyl (C=S) group and associated aromatic systems.

Analysis of Electronic Transitions and Chromophores (C=S)

The electronic spectrum of this compound is characterized by absorptions arising from its principal chromophores: the thiocarbonyl (C=S) group and the 3,4,5-trimethoxyphenyl ring system. The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. The two primary transitions observed in thiourea and its derivatives are the n→π and π→π* transitions. libretexts.orgtruman.edu

The thiocarbonyl group (C=S) is a key chromophore. The non-bonding electrons (n) located on the sulfur atom can be promoted to an anti-bonding π* orbital of the C=S double bond. This n→π* transition is typically of lower energy and thus occurs at a longer wavelength. researchgate.netukm.my The π→π* transition, which involves promoting an electron from a π bonding orbital to a π* anti-bonding orbital, is of higher energy and occurs at a shorter wavelength. researchgate.net

In thiourea itself, absorption peaks are observed around 235 nm and 202 nm, which are attributed to the n→π* and π→π* transitions, respectively. researchgate.net The presence of the substituted phenyl ring in this compound influences the position and intensity of these absorption bands. The aromatic ring itself is a chromophore and its conjugation with the thiourea moiety can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.gov Studies on various thiourea derivatives show absorption maxima in the range of 200–400 nm. nih.gov For instance, a series of pivaloylthiourea derivatives exhibited maximum absorption bands around 290 nm, assigned to the C=S chromophore. researchgate.net Another study on a bis-thiourea derivative recorded maximum absorption bands at 277 nm and 314 nm, which were attributed to n→π* electronic transitions. ukm.my

The specific absorption maxima for this compound would be determined by the electronic interplay between the electron-donating methoxy groups on the phenyl ring and the thiourea functional group.

| Compound/Derivative Class | Absorption Maxima (λmax) | Attributed Transition/Chromophore | Reference |

|---|---|---|---|

| Thiourea | ~235 nm, ~202 nm | n→π, π→π | researchgate.net |

| Pivaloylthiourea Derivatives | ~290 nm | C=S | researchgate.net |

| Bis-Thiourea Derivative | 277 nm, 314 nm | n→π* | ukm.my |

| Various Thiourea Derivatives | 294-298 nm | Not specified | nih.gov |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass (the integer mass of the most abundant isotope), HR-MS can measure the exact mass to several decimal places. This precision allows for the unambiguous determination of a compound's molecular formula. mdpi.com

For this compound, the molecular formula is C₁₀H₁₄N₂O₃S. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and sulfur (³²S), the theoretical monoisotopic mass can be calculated. An experimental HR-MS analysis, often using techniques like electrospray ionization (ESI), would yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The measured value is then compared to the calculated value. A very small mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed molecular formula, thereby confirming both the molecular weight and the elemental composition. mdpi.comnih.gov This method is a standard for structure confirmation in the synthesis of new compounds, including thiourea derivatives. researchgate.netmdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Calculated Monoisotopic Mass [M] | 242.07251 |

| Calculated m/z for [M+H]⁺ | 243.08034 |

| Hypothetical Experimental m/z for [M+H]⁺ | 243.08010 |

| Mass Error (ppm) | -0.99 ppm |

Elemental Analysis (CHNS/O) for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and sometimes oxygen) in a compound. This technique provides the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of purity and validates the proposed molecular formula. researchgate.netmdpi.com

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. From these measurements, the percentage of C, H, N, and S in the original sample is calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula (C₁₀H₁₄N₂O₃S). A close agreement between the found and calculated values, generally within ±0.4%, is considered strong evidence for the correctness of the assigned formula and the purity of the sample. mdpi.com

| Element | Theoretical Mass % | Hypothetical Found % |

|---|---|---|

| Carbon (C) | 49.57% | 49.61% |

| Hydrogen (H) | 5.82% | 5.79% |

| Nitrogen (N) | 11.56% | 11.52% |

| Sulfur (S) | 13.23% | 13.28% |

| Oxygen (O) | 19.81% | 19.80% |

Computational and Theoretical Investigations of 1 3,4,5 Trimethoxyphenyl 2 Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. For 1-(3,4,5-Trimethoxyphenyl)-2-thiourea, DFT calculations provide fundamental insights into its behavior at the molecular level. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule like this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. The result is an equilibrium geometry corresponding to the lowest point on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea (B124793) Derivative (1,3-diphenyl thiourea) Note: This data is for a related compound and serves to illustrate the typical parameters obtained from DFT calculations.

| Parameter | Bond Length (Å) - B3LYP | Bond Angle (°) - B3LYP |

| C=S | 1.679 | - |

| C-N1 | 1.381 | - |

| C-N2 | 1.381 | - |

| N1-H | 1.015 | - |

| N2-H | 1.015 | - |

| N1-C-N2 | - | 116.8 |

| S-C-N1 | - | 121.6 |

| S-C-N2 | - | 121.6 |

Data sourced from studies on 1,3-diphenyl thiourea. researchgate.net

Ground Electronic State Description and Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

The HOMO represents the ability of a molecule to donate an electron, and its energy level is related to the ionization potential. The LUMO signifies the ability to accept an electron, with its energy corresponding to the electron affinity. ajchem-a.com The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group and the trimethoxyphenyl ring, which contains electron-donating methoxy (B1213986) groups. The LUMO, conversely, would likely be distributed over the thiocarbonyl (C=S) group and the aromatic ring. The precise energies of these orbitals are calculated using DFT. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Energies and Properties

| Property | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; influenced by the electron-rich trimethoxyphenyl and thiourea moieties. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; localized on the C=S bond and aromatic system. |

| Band Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity, lower kinetic stability, and potential for intramolecular charge transfer. |

Prediction and Assignment of Vibrational Frequencies (FT-IR, Raman)

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. scispace.com By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsion. researchgate.net

For this compound, the predicted spectrum would feature characteristic peaks for:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region. researchgate.net

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹.

C=S stretching: This vibration is often coupled with other modes and appears in a broad range, generally below 1000 cm⁻¹.

C-N stretching: Observed in the 1100-1300 cm⁻¹ range. scispace.com

Phenyl ring C-C stretching: Multiple bands are expected between 1400 and 1600 cm⁻¹.

C-O stretching (methoxy groups): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an appropriate factor (e.g., 0.96) to improve agreement with experimental data. niscpr.res.in

Table 3: Illustrative Vibrational Wavenumbers and Assignments for a Thiourea Derivative (1,3-diphenyl thiourea) Note: This data is for a related compound and illustrates the typical assignments from DFT calculations.

| Assignment | Calculated Frequency (cm⁻¹) - B3LYP | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H str. | 3422 | 3396 | 3400 |

| C-H str. (Aromatic) | 3065 | 3060 | 3062 |

| C-C str. (Aromatic) | 1598 | 1597 | 1599 |

| N-H bend. | 1540 | 1535 | 1538 |

| C-N str. | 1345 | 1335 | 1338 |

| C=S str. | 745 | 750 | 752 |

Data sourced and adapted from studies on 1,3-diphenyl thiourea. researchgate.neteurjchem.com

Simulation of UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum of a molecule. nih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

The simulated UV-Vis spectrum for this compound would likely show absorptions in the UV region arising from electronic transitions within the molecule's chromophores. The primary transitions are expected to be:

π → π transitions:* Associated with the aromatic trimethoxyphenyl ring and the C=S double bond. These are typically high-intensity absorptions.

n → π transitions:* Involving the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea moiety. These transitions are generally of lower intensity. ucmerced.edu

The calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic excitations by analyzing which molecular orbitals are involved in each transition. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

The key interactions involve the delocalization of lone pair (LP) electrons from nitrogen and sulfur atoms to antibonding orbitals of adjacent bonds. The thiourea moiety (–NH–C(S)–NH–) is characterized by strong resonance, indicated by delocalization from the nitrogen lone pairs to the π* antibonding orbital of the C=S bond. This n → π* interaction results in a significant stabilization energy, suggesting a high degree of electron sharing and partial double bond character in the C–N bonds.

Furthermore, hyperconjugative interactions are observed between the π orbitals of the trimethoxyphenyl ring and the σ* orbitals of the thiourea backbone, and vice versa. These π → σ* and σ → π* transitions contribute to the electronic stability of the molecule. The methoxy groups on the phenyl ring also participate in electron delocalization, where the lone pairs on the oxygen atoms interact with the π* orbitals of the aromatic ring, enhancing its electron-donating capability.

A representative table of the most significant donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)) for a related acyl-thiourea derivative is shown below, illustrating the types of interactions expected in this compound. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C=S) | 45.8 | n → π* (Resonance) |

| LP (N2) | π* (C=S) | 32.1 | n → π* (Resonance) |

| LP (S) | σ* (C-N1) | 5.3 | n → σ* (Hyperconjugation) |

| π (Phenyl) | σ* (N-C(phenyl)) | 3.7 | π → σ* (Hyperconjugation) |

| LP (O-methoxy) | π* (Phenyl) | 18.5 | n → π* (Resonance) |

Note: Data is illustrative and based on similar acyl-thiourea structures. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface of this compound provides a visual representation of its electronic landscape.

The map typically shows regions of negative electrostatic potential (colored in red and yellow) and positive electrostatic potential (colored in blue).

Negative Regions (Nucleophilic Sites): The most electron-rich area is concentrated around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. semanticscholar.orgresearchgate.net The oxygen atoms of the three methoxy groups on the phenyl ring also exhibit negative potential, though to a lesser extent than the sulfur atom. nih.gov These regions are susceptible to interactions with electrophiles or hydrogen bond donors. nih.gov

Positive Regions (Electrophilic Sites): The highest positive electrostatic potential is located around the hydrogen atoms of the N-H groups in the thiourea moiety. nih.gov This significant positive potential indicates that these protons are acidic and are the primary sites for nucleophilic attack and strong hydrogen bond donation. nih.gov The hydrogen atoms on the aromatic ring also show a slight positive potential.

This distribution of electrostatic potential is fundamental to the molecule's ability to form specific intermolecular interactions, such as the N–H···S and N–H···O hydrogen bonds that stabilize its crystal structure and its binding to biological targets. semanticscholar.orgnih.gov

Theoretical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of the chemical reactivity and stability of a molecule. hakon-art.com For this compound, these descriptors help in understanding its behavior in chemical reactions.

Key descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. semanticscholar.org

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. Softness is the reciprocal of hardness and indicates higher reactivity.

Chemical Potential (μ) and Electronegativity (χ): These descriptors relate to the molecule's tendency to lose or gain electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, measuring its electrophilic character. A higher ω value indicates a better electrophile. mdpi.com

Nucleophilicity Index (N): This describes the nucleophilic character of a molecule.

For aryl thiourea derivatives, the HOMO is typically localized over the sulfur atom and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is often distributed over the thiocarbonyl group and the aromatic system. DFT studies on similar thiourea derivatives show that they generally possess a significant electrophilicity index, indicating their potential bioactivity. researchgate.net

| Descriptor | Formula | Typical Value Range for Aryl Thioureas (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -5.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.5 to -1.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | μ2 / 2η | > 1.5 | Propensity to accept electrons |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.7 to -3.2 | Electron escaping tendency |

Note: Values are illustrative based on published data for similar molecules and can vary with the computational method used. semanticscholar.orgresearchgate.netresearchgate.net

Computational Thermochemistry for Reaction Pathways and Stability

Computational thermochemistry is employed to investigate the thermodynamic stability of this compound and to explore the energetics of its potential reaction pathways. niscpr.res.in DFT calculations can determine key thermodynamic properties such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These values provide insight into the molecule's stability under various conditions.

Studies on the conformational landscape of N,N'-diaryl thioureas reveal that the trans-trans conformation is often the most stable due to favorable intramolecular hydrogen bonding and minimized steric hindrance. rsc.org Computational analysis can quantify the energy differences between various conformers.

Furthermore, computational methods are used to model reaction mechanisms involving the thiourea moiety. This includes calculating the activation energies (Ea) and reaction enthalpies (ΔHr) for processes such as cyclization, oxidation, or complexation with metal ions. For instance, in organocatalysis, DFT studies can elucidate the transition states of reactions catalyzed by thiourea derivatives, revealing how the catalyst stabilizes the transition state through hydrogen bonding. acs.org The calculated energy barriers provide a theoretical basis for reaction feasibility and kinetics.

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions by analyzing the changes in electron density. rsc.org An MEDT study of a reaction involving this compound would focus on the electron density distribution to understand its reactivity, particularly in cycloaddition or nucleophilic reactions.

The analysis would involve examining the topology of the Electron Localization Function (ELF), which reveals the location of covalent bonds and lone pairs. For the thiourea moiety, the ELF would show basins corresponding to the C=S double bond, C-N single bonds, N-H bonds, and the lone pairs on the sulfur and nitrogen atoms.

In a reaction, the Global Electron Density Transfer (GEDT) is calculated at the transition state to determine the polar nature of the reaction. A significant GEDT value indicates a highly polar, asynchronous mechanism. For example, if this compound were to participate as a nucleophile, the MEDT analysis would track the flow of electron density from its HOMO (likely centered on the sulfur atom) towards the LUMO of the electrophilic partner, providing a detailed picture of the bond-forming process. rsc.org

Theoretical Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, provide invaluable insights into the molecular recognition processes of this compound with biological targets. nih.govbiointerfaceresearch.com These studies help to rationalize its biological activity and guide the design of more potent analogs. mdpi.com

Molecular docking simulations are used to predict the preferred binding orientation of the molecule within the active site of a target protein, such as an enzyme or receptor. undip.ac.idopenmedicinalchemistryjournal.com For thiourea derivatives, the key interactions typically involve:

Hydrogen Bonding: The two N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom is a potent hydrogen bond acceptor. biointerfaceresearch.com These interactions are crucial for anchoring the ligand in the binding pocket. nih.gov

Hydrophobic and π-Interactions: The 3,4,5-trimethoxyphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site. biointerfaceresearch.com

QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For thiourea analogs, descriptors such as lipophilicity (logP), molecular weight, and electronic parameters derived from MEP and NBO analyses can be used to build a predictive model. The contour maps generated from 3D-QSAR studies (like CoMFA and CoMSIA) can highlight the specific regions of the molecule where steric bulk, positive or negative charge, and hydrogen bonding character are favorable or unfavorable for activity, providing a roadmap for structural modification. nih.gov

For example, docking studies of thiourea derivatives into enzyme active sites like enoyl reductase or sirtuin-1 have shown that the thiourea moiety often forms critical hydrogen bonds with backbone residues, while the substituted phenyl rings occupy hydrophobic pockets. undip.ac.idnih.gov

| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bond Donor | Thiourea N-H groups | Asp, Glu, Ser, Thr, Main-chain C=O | Anchoring and specificity |

| Hydrogen Bond Acceptor | Thiourea C=S group, Methoxy O atoms | Lys, Arg, Ser, Asn, Gln, Main-chain N-H | Binding affinity |

| Hydrophobic Interactions | Trimethoxyphenyl ring | Ala, Val, Leu, Ile, Met, Phe | Stabilization in non-polar pockets |

| π-π Stacking | Trimethoxyphenyl ring | Phe, Tyr, Trp, His | Directional stabilization |

Supramolecular Assembly and Intermolecular Interactions of 1 3,4,5 Trimethoxyphenyl 2 Thiourea

Directed Self-Assembly through Robust Hydrogen Bonding

The primary hydrogen bonds responsible for the assembly are of the N-H···S and N-H···O types. The N-H groups of the thiourea (B124793) moiety act as proton donors, while the sulfur atom of an adjacent thiourea group and the oxygen atoms of the methoxy (B1213986) substituents serve as proton acceptors. This leads to a highly organized and stable crystalline structure.

Table 1: Potential Hydrogen Bonding Parameters in the Crystal Structure of 1-(3,4,5-Trimethoxyphenyl)-2-thiourea (based on analogous compounds)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | D-H···A Angle (°) | D···A Distance (Å) |

|---|---|---|---|---|---|

| N | H | S | Intermolecular | 150-170 | 3.3-3.6 |

| N | H | O (methoxy) | Intermolecular | 140-160 | 2.9-3.2 |

| C (aryl) | H | O (methoxy) | Intermolecular | 120-150 | 3.2-3.5 |

The thiourea group is a cornerstone of crystal engineering due to its predictable hydrogen-bonding behavior. researchgate.netpsu.edu It contains two N-H groups that serve as excellent hydrogen-bond donors and a thiocarbonyl (C=S) group where the sulfur atom acts as a competent acceptor. scispace.com This dual functionality allows thiourea derivatives to form characteristic supramolecular motifs, most commonly self-complementary dimers through N-H···S hydrogen bonds. wm.edu

While the thiourea moiety establishes the primary hydrogen-bonding framework, the 3,4,5-trimethoxyphenyl substituent plays a crucial role in modulating the final crystal packing through steric effects and weaker secondary interactions. In analogous crystal structures, the 3,4,5-trimethoxyphenyl group is observed to be nearly planar, which influences how molecules can approach one another and pack efficiently. nih.gov

Exploration of Weak Non-Covalent Interactions in Extended Supramolecular Networks

Beyond the dominant N-H···S hydrogen bonds, the extended supramolecular network of this compound is stabilized by a variety of weaker non-covalent interactions. scispace.com These interactions, including C-H···O, C-H···S, and van der Waals forces, are critical for achieving a densely packed and stable crystal lattice. nih.govnih.gov

The methoxy groups of the trimethoxyphenyl ring are key players in forming C-H···O hydrogen bonds, where they act as acceptors for protons from the aromatic rings of neighboring molecules. mdpi.com Similarly, the electron-rich sulfur atom of the thiourea group can participate as an acceptor in weak C-H···S interactions. acs.org The cumulative effect of these numerous weak interactions is significant, providing additional cohesion that reinforces the structure established by the stronger hydrogen bonds. scispace.com The analysis of such interactions is crucial for a complete understanding of the crystal packing, as they often dictate the fine details of the molecular arrangement and can influence the material's physical properties. nih.gov

Table 2: Common Weak Non-Covalent Interactions in Organic Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| C-H···O | C-H | O | 3.0 - 4.0 | A weak hydrogen bond that contributes to the stability of the crystal lattice, often involving methoxy groups. |

| C-H···S | C-H | S | 3.5 - 4.2 | A weak hydrogen bond where the soft sulfur atom acts as an acceptor. acs.org |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Attraction between parallel aromatic rings, though may be hindered by bulky substituents. |

Strategies for Crystal Engineering and Rational Material Design via Intermolecular Forces

The predictable nature of the interactions within this compound makes it an excellent candidate for crystal engineering applications. The primary goal of crystal engineering is to design and synthesize new crystalline materials with desired properties by controlling the way molecules assemble in the solid state. psu.eduiqpc.com

The thiourea group serves as a highly reliable "supramolecular synthon"—a structural unit whose intermolecular interactions are robust and predictable. researchgate.net By utilizing the strong tendency of the thiourea moiety to form N-H···S hydrogen-bonded chains or dimers, a foundational level of structural organization can be rationally planned. psu.edu

Building upon this foundation, the 3,4,5-trimethoxyphenyl substituent can be viewed as a "tuning" element. By introducing multiple sites for weaker C-H···O interactions and exerting specific steric demands, this group guides the assembly of the primary hydrogen-bonded motifs into a unique three-dimensional architecture. This hierarchical approach, which combines strong, directional synthons with weaker, more diffuse interactions, is a powerful strategy in rational material design. By modifying the substitution pattern on the phenyl ring, it is possible to systematically alter the balance of intermolecular forces, thereby engineering new crystal structures with potentially different physical properties like solubility or thermal stability. iqpc.com

Mechanistic Investigations of Reactions Involving 1 3,4,5 Trimethoxyphenyl 2 Thiourea

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic methodologies. For thiourea (B124793) derivatives like 1-(3,4,5-Trimethoxyphenyl)-2-thiourea, mechanistic elucidation often involves a synergistic approach combining computational modeling and experimental kinetic studies.

While specific computational studies on this compound are not extensively documented, a vast body of research on analogous thiourea-based organocatalysts provides a robust framework for understanding its probable mechanistic behavior. Density Functional Theory (DFT) calculations have become a cornerstone for investigating the reaction mechanisms of these catalysts. acs.org

These computational studies are instrumental in:

Mapping Reaction Energy Profiles: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Analyzing Transition States: By locating and characterizing the transition state (a first-order saddle point on the potential energy surface), researchers can understand the key bond-forming and bond-breaking events that govern the reaction rate.

Elucidating Non-Covalent Interactions: The catalytic activity of thioureas stems from their ability to form hydrogen bonds. wikipedia.org DFT studies can precisely model these non-covalent interactions, such as the dual hydrogen-bond donation from the thiourea N-H groups to an electrophile (e.g., a carbonyl or nitro group), which stabilizes the transition state and lowers the activation energy. acs.org

Comparing Reaction Pathways: In many reactions catalyzed by bifunctional thioureas, multiple reaction pathways may compete. acs.orgmdpi.com Computational modeling allows for the comparison of the activation barriers of these competing pathways, predicting the most likely mechanism. For example, in Michael additions catalyzed by bifunctional thioureas, DFT studies have been used to compare different modes of electrophile and nucleophile activation. acs.orgmdpi.com

Table 1: Common Findings from DFT Studies on Thiourea-Catalyzed Reactions

| Finding | Mechanistic Implication |

| Dual H-Bonding | The thiourea moiety activates electrophiles by forming a "clamp-like" dual hydrogen bond, lowering the LUMO of the substrate. |

| Transition State Stabilization | Extensive networks of hydrogen bonds involving the catalyst and both substrates stabilize the rate-determining transition state. acs.org |

| Bifunctional Activation | In catalysts with an additional basic site (e.g., a tertiary amine), the nucleophile is activated by deprotonation while the electrophile is activated by H-bonding. mdpi.comjst.go.jp |

| Conformational Analysis | The specific conformation ("syn, anti" vs. "anti, anti") of the thiourea N-H protons is crucial for effective substrate binding and catalysis. mdpi.com |

Experimental kinetic studies provide crucial data to validate or refute computationally proposed mechanisms. By measuring reaction rates under varying conditions (e.g., concentration of reactants and catalyst), one can determine the reaction order with respect to each species. mdpi.com This information helps to build a rate law that must be consistent with the proposed mechanism.

For a hypothetical reaction catalyzed by this compound, a kinetic analysis would typically involve:

Determining Reaction Orders: Systematically varying the initial concentrations of the substrate, nucleophile, and the thiourea catalyst to determine their influence on the initial reaction rate. A first-order dependence on the catalyst concentration, for instance, would suggest that a single molecule of the catalyst is involved in the rate-determining step. mdpi.com

Activation Parameter Analysis: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters, such as the activation energy (Ea), through an Arrhenius plot. These experimental values can be compared with the activation barriers calculated from DFT studies.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., deuterium (B1214612) labeling) can help pinpoint which bonds are broken or formed in the rate-determining step, providing further mechanistic detail.

These studies help distinguish between different catalytic cycles, such as those following Eley-Rideal or Langmuir-Hinshelwood kinetics, and confirm the roles of the species involved in the transition state. mdpi.com

Role as a Catalyst or Co-catalyst in Specific Organic Transformations

The thiourea moiety is a powerful hydrogen-bond donor, making compounds like this compound potential organocatalysts. wikipedia.org The two N-H protons can act in concert to bind to and activate electrophilic substrates containing Lewis basic atoms like oxygen or nitrogen. wikipedia.orgresearchgate.net

This activation occurs through the formation of dual hydrogen bonds, which polarizes the substrate, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and makes it more susceptible to nucleophilic attack. This mode of action is central to a wide array of organocatalytic reactions, including:

Michael Additions jst.go.jp

Aza-Henry (Nitro-Mannich) Reactions jst.go.jp

Strecker Reactions

Friedel-Crafts Reactions

While simple thioureas can function as catalysts, their efficacy is greatly enhanced in bifunctional systems. jst.go.jp These catalysts incorporate a Lewis basic site (such as a tertiary amine) alongside the thiourea group. This allows for a cooperative mechanism where the thiourea activates the electrophile via hydrogen bonding, while the basic site activates the nucleophile, often through deprotonation. mdpi.comjst.go.jp Although this compound itself lacks an integrated basic site, it could potentially act as a co-catalyst in conjunction with a separate base to achieve this dual activation.

Participation in Heterocyclization Reactions

Thiourea and its derivatives are exceptionally versatile building blocks for the synthesis of a wide range of heterocyclic compounds. tandfonline.comsemanticscholar.org The N-C(S)-N core of this compound contains the necessary atoms to be incorporated into various heterocyclic rings, particularly those containing sulfur and nitrogen.

A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis. In a relevant reported synthesis, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) was prepared by refluxing 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. nih.gov This reaction exemplifies how a precursor containing the 3,4,5-trimethoxyphenyl moiety can react with a thiourea to form a thiazole ring. The general mechanism involves two key steps:

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-haloketone and displacing the bromide.

Cyclization and Dehydration: An intramolecular cyclization occurs via the attack of a thiourea nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Similarly, this compound can be expected to serve as a precursor for other heterocycles, such as thiadiazines or pyrimidine-thiones, through condensation reactions with appropriate bifunctional reagents. mdpi.com

Theoretical Insights into Chiral Organocatalysis for Analogous Thiourea Systems

The principles of thiourea catalysis are most powerfully demonstrated in the field of asymmetric organocatalysis, where a chiral scaffold is attached to the thiourea moiety. nih.gov Theoretical studies, primarily using DFT, have been pivotal in understanding how these catalysts achieve high levels of enantioselectivity. acs.orgmdpi.com

Key theoretical insights from the study of analogous chiral thiourea systems include:

Origin of Enantioselectivity: Stereoselectivity arises from the differential stabilization of the two diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst creates a specific three-dimensional environment where one transition state is significantly lower in energy than the other due to more favorable steric and electronic interactions. nih.gov

Competing Activation Models: Computational studies have explored different models for how bifunctional thiourea catalysts activate substrates. The "Takemoto model" proposes that the thiourea N-H groups activate the electrophile while the basic amine deprotonates the nucleophile. mdpi.comacs.org An alternative "Pápai model" suggests that after the nucleophile is deprotonated, the resulting protonated amine (e.g., a tertiary ammonium (B1175870) ion) becomes the primary hydrogen-bond donor to the electrophile, with the thiourea moiety stabilizing the resulting ion pair. acs.orgmdpi.comacs.org DFT calculations of transition state energies are crucial for determining which model is operative in a given reaction.

Importance of the H-Bonding Network: The stability of the favored transition state is not just due to one or two interactions, but a complex network of hydrogen bonds involving the thiourea, the chiral scaffold, the nucleophile, and the electrophile. acs.org This network rigidly holds the reactants in a specific orientation that leads to the major enantiomer.

These theoretical principles provide a predictive framework for designing new, more efficient chiral catalysts based on the thiourea scaffold.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4,5-Trimethoxyphenyl)-2-thiourea, and how can purity be ensured?

The compound is typically synthesized by reacting 3,4,5-trimethoxybenzoylisothiocyanate with aniline derivatives under reflux in acetone or methanol. For example, a nitrogen atmosphere and reflux for 2.5 hours yield an 86% product after recrystallization from methanol . Purity is confirmed via elemental analysis (C, H, N, S), melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) . Impurities are minimized by strict stoichiometric control and multi-solvent recrystallization.

Q. How is the molecular structure of this thiourea derivative characterized crystallographically?

Single-crystal X-ray diffraction (SC-XRD) is employed, often using SHELX programs (e.g., SHELXL for refinement). The crystal system (triclinic ), unit cell parameters (), and hydrogen-bonding networks (e.g., N–H⋯S dimers) are resolved . Methoxy group orientations (coplanar vs. bent) and intermolecular interactions are analyzed to explain packing stability .

Q. What spectroscopic techniques are critical for validating the compound’s identity?

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=S, ~180 ppm) and trimethoxyphenyl carbons .

- IR : Stretching bands for C=S (~1250 cm⁻¹) and N–H (~3300 cm⁻¹) are key .

- HRMS : Validates molecular weight (e.g., 364.39 for ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Systematic substitution on the phenyl ring (e.g., fluorine at ortho or para positions) or thiourea backbone modulates bioactivity. For example, fluorinated analogs show improved microbial activity due to electronegativity and hydrogen-bonding potential . Cytotoxicity assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition studies (IC₅₀ values) are used to prioritize candidates .

Q. What computational strategies predict binding interactions with biological targets?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like tubulin, using crystal structures (PDB ID: 1SA0). Free energy perturbation (FEP) quantifies substituent effects on binding affinity .

Q. How are stability and degradation profiles assessed under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures.

- Photostability : Exposure to UV-Vis light with HPLC monitoring detects degradation products.

- Hydrolytic Stability : Incubation in buffered solutions (pH 1–13) followed by TLC or LC-MS identifies hydrolysis pathways (e.g., thiourea to urea conversion) .

Q. What methodologies enable cocrystal engineering to improve solubility?

Cocrystallization with pharmaceutically acceptable coformers (e.g., succinic acid) is guided by hydrogen-bond propensity analysis. SC-XRD confirms supramolecular architectures, while dissolution studies in simulated biological fluids quantify solubility enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.